molecular formula C11H21Cl2N3 B2509485 (1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride CAS No. 2567496-91-5

(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride

Cat. No.: B2509485
CAS No.: 2567496-91-5
M. Wt: 266.21
InChI Key: BNIUCJGOTDRUAK-UHFFFAOYSA-N
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Description

(1-Tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3 and its molecular weight is 266.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, the exploration into related scientific research often involves understanding the broader context in which similar compounds are studied. For example, the study of Cytochrome P450 isoforms and their inhibitors can provide insights into drug interactions and metabolic pathways, which may be relevant for compounds like the one due to potential metabolic interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011). Similarly, research into the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, including those with tert-butyl groups, informs on environmental and health impacts of industrial chemicals (Liu & Mabury, 2020).

Properties

IUPAC Name

(1-tert-butyl-5-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-11(2,3)14-10(8-4-5-8)6-9(7-12)13-14;;/h6,8H,4-5,7,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUCJGOTDRUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)CN)C2CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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